2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran
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Overview
Description
2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2-(4-chlorophenyl)-6-methoxy-2H-1-benzopyran using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenyl)-6-methoxy-3-amino-2H-1-benzopyran.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Reduction: Formation of 2-(4-chlorophenyl)-6-methoxy-3-amino-2H-1-benzopyran.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-6-methoxy-3-nitro-2H-1-benzopyran
- 2-(4-Chlorophenyl)-6-methoxy-3-amino-2H-1-benzopyran
- 2-(4-Chlorophenyl)-6-methoxy-3-hydroxy-2H-1-benzopyran
Uniqueness
2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
57544-20-4 |
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Molecular Formula |
C16H12ClNO4 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-methoxy-3-nitro-2H-chromene |
InChI |
InChI=1S/C16H12ClNO4/c1-21-13-6-7-15-11(8-13)9-14(18(19)20)16(22-15)10-2-4-12(17)5-3-10/h2-9,16H,1H3 |
InChI Key |
KXUIEPMQAMYTMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C(=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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